molecular formula C8H11AuClP B1590814 (Dimethylphenylphosphine)gold chloride CAS No. 28978-09-8

(Dimethylphenylphosphine)gold chloride

Cat. No. B1590814
CAS RN: 28978-09-8
M. Wt: 370.56 g/mol
InChI Key: JUNOUWMLMVXRDI-UHFFFAOYSA-M
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Description

(Dimethylphenylphosphine)gold chloride, also known as Chloro(dimethylphenylphosphine)gold, is a compound with the empirical formula C8H11AuClP . It has a molecular weight of 370.57 . It is a solid substance and is often used as a catalyst .


Molecular Structure Analysis

The molecular structure of (Dimethylphenylphosphine)gold chloride is represented by the SMILES string Cl[Au].CP(C)c1ccccc1 . The InChI representation is 1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 .


Physical And Chemical Properties Analysis

(Dimethylphenylphosphine)gold chloride is a solid substance . Its melting point is between 98-102 °C .

Scientific Research Applications

Gold-Aryl π-Interactions

Research on dialkylbiarylphosphine complexes of gold(I) highlights the significance of gold-aryl π-interactions in the solid state. These studies provide insights into the structural nuances of gold(I) complexes, revealing the close approaches between gold(I) and the flanking ipso carbon, which play a crucial role in catalytic reactions and electronic properties of these compounds (Partyka et al., 2008).

Ligand Chemistry and Complex Formation

The synthesis and structure of substituted bisphosphanylamines in gold(I) chemistry demonstrate the versatility of gold(I) phosphine complexes in forming diverse structures, including dinuclear complexes and ionic compounds with significant Au···Au interactions. These findings have implications for the design of new materials and catalysts (Wiedemann et al., 2009).

Organic Phosphine Gold(I) Compound Synthesis

The synthesis of organic-phosphine gold(I) chlorides through a two-step process from HAuCl4 showcases the efficiency and high yield of producing these compounds. This research contributes to the development of methodologies for synthesizing gold(I) phosphine complexes, which are pivotal in catalytic and electronic applications (Jua, 2015).

Photocatalytic Applications

Solid grinding as a method for preparing Au/TiO2 photocatalysts with triphenylphosphine gold(I) chloride indicates a novel approach to enhancing photocatalytic activity toward artificial solar light water splitting. This research opens new avenues for the use of gold(I) phosphine complexes in environmental remediation and energy conversion (Marchal et al., 2016).

Safety And Hazards

The safety data sheet for (Dimethylphenylphosphine)gold chloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

chlorogold;dimethyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNOUWMLMVXRDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C1=CC=CC=C1.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578175
Record name Chlorogold--dimethyl(phenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylphenylphosphine)gold chloride

CAS RN

28978-09-8
Record name Chlorogold--dimethyl(phenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(dimethylphenylphosphine)gold
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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